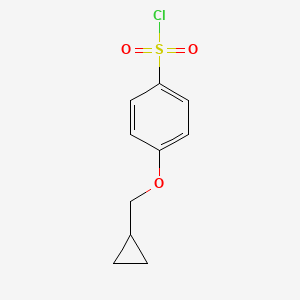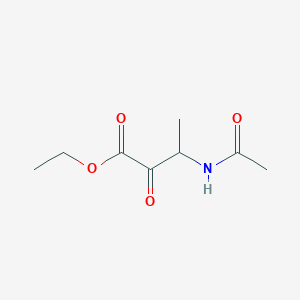
3,3-Difluoropropan-1-amine
Vue d'ensemble
Description
3,3-Difluoropropan-1-amine, also known as 3,3-difluoro-1-propanamine hydrochloride, is a chemical compound with the molecular formula C3H8ClF2N . It has a molecular weight of 131.55 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C3H7F2N.ClH/c4-3(5)1-2-6;/h3H,1-2,6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources.Applications De Recherche Scientifique
Amidation of Carboxylic Acids
The compound B(OCH2CF3)3, which can be derived from 3,3-Difluoropropan-1-amine, facilitates the direct amidation of various carboxylic acids with a wide range of amines. This process is notable for its simplicity and minimal racemization, particularly in the amidation of N-protected amino acids (Lanigan, Starkov, & Sheppard, 2013).
NMR Studies of Amine Complexes
This compound has been studied through nuclear magnetic resonance (NMR) for its role in the formation of "amine.n HF" complexes, which are significant in understanding the behavior of difluoride ions in different solutions (Gouin, Cousseau, & Smith, 1977).
Synthesis of α-CF3 and α-CF2H Amines
A novel synthesis method for α-CF3 and α-CF2H amines involves the aminofluorination of gem-difluoroalkenes and mono-fluoroalkenes, respectively, using this compound. This method demonstrates good efficiency and functional group tolerance, expanding the range of fluorinated amines synthesized (Yang et al., 2018).
Gas Separation Applications
In the field of gas separation, this compound is utilized in the synthesis of hyperbranched polyimides. These polyimides show promise in their effectiveness for gas separation applications due to their unique structural properties (Fang, Kita, & Okamoto, 2000).
Fluorescamine for Amino Acid Assay
Fluorescamine, a reagent for the assay of amino acids, peptides, and proteins, demonstrates a rapid and sensitive response to primary amines. This compound is relevant in this context for its primary amine properties (Udenfriend et al., 1972).
Safety and Hazards
Propriétés
IUPAC Name |
3,3-difluoropropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2N/c4-3(5)1-2-6/h3H,1-2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYSTTQEKQMPKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride](/img/structure/B3190690.png)

